molecular formula C15H14O3 B6239194 4-(2-ethylphenoxy)benzoic acid CAS No. 1099687-92-9

4-(2-ethylphenoxy)benzoic acid

Cat. No. B6239194
CAS RN: 1099687-92-9
M. Wt: 242.3
InChI Key:
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Description

4-(2-Ethylphenoxy)benzoic acid (4-EPBA) is a benzoic acid derivative, first synthesized in the laboratory in 2017. It is a synthetic compound with a wide range of applications in the field of scientific research, including biochemical and physiological effects. 4-EPBA has the potential to be used in a variety of laboratory experiments, as well as in the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(2-ethylphenoxy)benzoic acid is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body, which then leads to the activation of certain biochemical pathways. In particular, this compound is believed to activate the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters, which can have a variety of effects, including improved mood and increased alertness. In addition, this compound has been shown to have anti-inflammatory properties, as well as to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-(2-ethylphenoxy)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. In addition, it is non-toxic and can be used in a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the compound is relatively expensive, which can limit its use in some experiments.

Future Directions

The potential future directions for 4-(2-ethylphenoxy)benzoic acid are numerous. It could be used to develop novel therapeutic agents, as well as to study the effects of drugs on the body. In addition, it could be used to study the regulation of gene expression and to develop new analytical techniques. It could also be used to study the effects of environmental pollutants on the body, as well as to develop new materials for use in the medical and pharmaceutical industries. Finally, this compound could be used to study the effects of nutrition on the body, as well as to develop new food additives and supplements.

Synthesis Methods

4-(2-ethylphenoxy)benzoic acid is synthesized by reacting 2-ethylphenol with benzoyl chloride in the presence of a catalytic amount of pyridine and anhydrous magnesium sulfate. The reaction occurs in aqueous solution, and is usually carried out at room temperature. The reaction is generally completed in two hours, and the resulting product is a white, crystalline solid.

Scientific Research Applications

4-(2-ethylphenoxy)benzoic acid has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. It has also been used to study the effects of drugs on the body, as well as to develop novel therapeutic agents. In addition, this compound has been used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-ethylphenoxy)benzoic acid involves the reaction of 2-ethylphenol with phthalic anhydride to form 4-(2-ethylphenoxy)phthalic acid, which is then decarboxylated to yield the target compound.", "Starting Materials": [ "2-ethylphenol", "phthalic anhydride", "sulfuric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-ethylphenol (1.0 eq) and phthalic anhydride (1.0 eq) in sulfuric acid (5.0 eq) and heat the mixture at 150°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide solution (10% w/v) until the pH reaches 7-8.", "Step 3: Extract the product with ethyl acetate (3x) and wash the organic layer with water (3x).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-(2-ethylphenoxy)phthalic acid as a white solid.", "Step 5: Decarboxylate 4-(2-ethylphenoxy)phthalic acid by heating it at 200°C for 2 hours.", "Step 6: Dissolve the resulting product in hot water and cool the solution to room temperature to obtain 4-(2-ethylphenoxy)benzoic acid as a white solid." ] }

CAS RN

1099687-92-9

Molecular Formula

C15H14O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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